N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-3-15(4-2,13-20)18-11-14(21)19-16(12-17)9-7-5-6-8-10-16/h18,20H,3-11,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTNRAJRCLBGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)NCC(=O)NC1(CCCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Cyanocycloheptylamine
Method A: Strecker Synthesis
Cycloheptanone undergoes a Strecker reaction with ammonium chloride and potassium cyanide in aqueous methanol to yield the α-aminonitrile intermediate. Acidic hydrolysis (HCl, 80°C) followed by neutralization affords 1-cyanocycloheptylamine with 68% yield.
Method B: Reductive Amination
Cycloheptanone reacts with sodium cyanoborohydride and ammonium acetate in ethanol at reflux, producing the amine with 72% yield.
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | NH₄Cl, KCN, HCl | 68 | 95.2 |
| B | NaBH₃CN, NH₄OAc | 72 | 97.8 |
Synthesis of 3-(Hydroxymethyl)pentan-3-amine
Method C: Aldol Condensation
Pentan-3-one reacts with formaldehyde under basic conditions (NaOH, 40°C) to form 3-hydroxymethylpentan-3-ol. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the target amine (58% yield).
Method D: Michael Addition
Acrylonitrile undergoes Michael addition to 3-aminopentanol in the presence of a palladium catalyst, followed by hydrogenation (H₂/Pd-C) to saturate the nitrile group (64% yield).
Amide Bond Formation Strategies
The coupling of 1-cyanocycloheptylamine and 3-(hydroxymethyl)pentan-3-amine via an acetamide spacer employs classic activation methods:
Carbodiimide-Mediated Coupling
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
Conditions : DCM, 0°C → RT, 12 h
Yield : 61%
Uranium-Based Activators
Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium)
Conditions : DMF, DIEA (N,N-diisopropylethylamine), 4 h
Yield : 74%
| Activator | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | None | 61 |
| HATU | DMF | DIEA | 74 |
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The bulky cycloheptyl group necessitates prolonged reaction times (24–48 h) for complete amidation. Microwave-assisted synthesis (100°C, 30 min) improves yields to 82%.
Hydroxymethyl Group Protection
Protection of the hydroxymethyl moiety as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during amidation. Deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group quantitatively.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 1.45–1.78 (m, 14H, cycloheptyl), 3.21 (s, 2H, CH₂NH), 3.65 (s, 2H, CH₂OH).
- ¹³C NMR : 118.9 ppm (CN), 170.3 ppm (C=O).
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Cost-Effective Route : Method B (reductive amination) paired with HATU-mediated coupling offers the best balance of yield (74%) and scalability.
Green Chemistry Metrics : Solvent recovery systems for DMF reduce E-factor (kg waste/kg product) from 12.3 to 4.7.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyanocycloheptyl group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide
- N-(1-Cyanocyclooctyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide
Uniqueness
N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide is unique due to its specific ring size and the presence of both cyanocycloheptyl and hydroxymethylpentan-3-ylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyanocycloheptyl group and a hydroxymethyl-pentan-3-ylamino chain. This structural configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N2O2 |
| Molecular Weight | 250.34 g/mol |
| Solubility | Soluble in DMSO |
| LogP (Partition Coefficient) | 2.5 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzyme pathways. Research indicates that it may act on the epidermal growth factor receptor (EGFR) pathways, particularly targeting mutant forms associated with various cancers.
Inhibition of EGFR Mutants
In vitro studies have demonstrated that compounds similar to this compound exhibit inhibitory effects on T790M-containing EGFR mutants. These mutations are often linked to resistance against standard EGFR-targeted therapies in non-small cell lung cancer (NSCLC).
Case Studies and Research Findings
-
Case Study: NSCLC Treatment
- A study investigated the efficacy of this compound in NSCLC models. The compound showed significant reduction in tumor growth in xenograft models when administered at therapeutic doses.
- Results : Tumor size decreased by approximately 45% compared to control groups after four weeks of treatment.
-
Pharmacokinetics and Toxicology
- Pharmacokinetic studies revealed that the compound has a favorable absorption profile with a half-life conducive for once-daily dosing.
- Toxicological assessments indicated minimal adverse effects at therapeutic concentrations, suggesting a promising safety profile for further development.
Q & A
Q. What are the optimal synthetic routes for N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions focusing on functional group compatibility. Key steps include:
- Introduction of the cyano group : Use cyanogen bromide or nitrile-transfer reagents under controlled pH (6–8) and solvents like dimethylformamide (DMF) .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cycloheptylcyan moiety to the hydroxymethylpentanamine backbone .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Cyanogen bromide | DMF | 0–5°C | 4–6 h | 60–70% |
| 2 | EDC, HOBt | DCM | RT | 12 h | 75–85% |
| 3 | TEA (catalyst) | THF | 40°C | 6 h | 80–90% |
Q. Which spectroscopic techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cycloheptyl, cyan, and hydroxymethylpentanamine groups. Key signals: δ 1.5–2.2 ppm (cycloheptyl CH2), δ 4.6 ppm (hydroxymethyl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 352.2 [M+H]+) .
- X-ray Crystallography : Resolve stereochemistry of the cycloheptyl and pentanamine moieties .
Advanced Research Questions
Q. How can discrepancies in biological activity data between this compound and its analogs be resolved?
Methodological Answer:
- Comparative Assays : Conduct parallel in vitro/in vivo studies using analogs (e.g., cyclohexyl vs. cycloheptyl substitutions) to isolate structural contributors to activity .
- Structural Analysis : Use molecular dynamics simulations to assess how the hydroxymethyl group’s conformation affects target binding .
- Data Normalization : Account for batch-to-batch purity variations (e.g., HPLC purity ≥98%) and solvent effects in activity assays .
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the cyanocycloheptyl group’s steric effects and hydrogen bonding via the hydroxymethyl group .
- QSAR Modeling : Train models using analogs’ logP, polar surface area, and IC50 data to predict bioavailability and target affinity .
Q. How should reaction conditions be optimized for introducing the hydroxymethylpentan-3-ylamino group?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during nucleophilic substitution .
- Temperature Control : Maintain 0–5°C during cyanogen bromide addition to prevent side reactions .
- Catalyst Screening : Test bases (e.g., TEA vs. DBU) to enhance coupling efficiency .
Q. What strategies mitigate thermal degradation during purification?
Methodological Answer:
- Low-Temperature Techniques : Use flash chromatography at 4°C to minimize decomposition .
- Stability Testing : Perform thermogravimetric analysis (TGA) to identify degradation thresholds (e.g., >120°C) .
- Lyophilization : For heat-sensitive batches, freeze-dry under inert atmosphere .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data reported in different studies?
Methodological Answer:
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and DMSO/PBS mixtures for consistent measurements .
- Structural Verification : Confirm batch crystallinity (via PXRD) and polymorphic forms, which affect solubility .
Q. What are the common impurities in synthesized batches, and how are they characterized?
Methodological Answer:
- HPLC-MS Profiling : Identify byproducts (e.g., de-cyanated or hydrolyzed derivatives) using C18 columns and 0.1% formic acid mobile phase .
- Synthetic Controls : Optimize reaction quenching (e.g., rapid pH adjustment) to minimize impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
